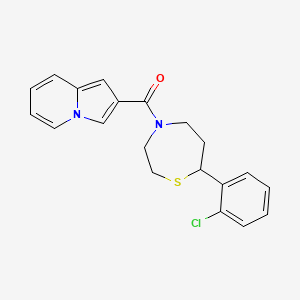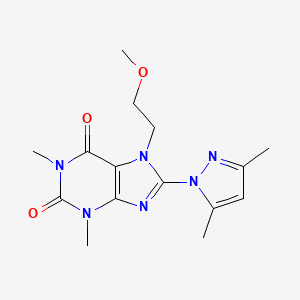
2-cyano-3-(furan-2-yl)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(furan-2-yl)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide, also known as CFP, is a chemical compound that has been studied for its potential use in scientific research. CFP belongs to the class of compounds known as enaminones and has been shown to have various biological activities that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
PET Imaging of Microglia
A significant application of a related compound, [11C]CPPC, involves PET imaging to target the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia. This technology provides a noninvasive tool for imaging reactive and disease-associated microglia, contributing to neuroinflammation in vivo. This application is particularly valuable for studying neuroinflammatory conditions, such as Alzheimer’s and Parkinson’s disease, and monitoring neuroinflammatory effects of immunotherapy (Horti et al., 2019).
Green Organic Chemistry and Fungal Biotransformation
Research has explored the enantioselective ene-reduction of E-2-cyano-3(furan-2-yl) acrylamide to produce (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi. This approach demonstrates the potential of fungi in green organic chemistry, contributing to sustainable chemical synthesis practices (Jimenez et al., 2019).
Synthesis of 3(2H)-Furanones
Another study detailed the synthesis of 3(2H)-furanones through an iron carbonyl-promoted cyclocoupling reaction. This method offers a new pathway for creating oxygen-containing five-membered ketones, highlighting the versatility of furan derivatives in synthesizing complex organic structures (Hayakawa et al., 1977).
Propiedades
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-10-17(19(24)22(13)15-6-3-2-4-7-15)21-18(23)14(12-20)11-16-8-5-9-25-16/h2-9,11,13,17H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSCIAYTGWBRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)N1C2=CC=CC=C2)NC(=O)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


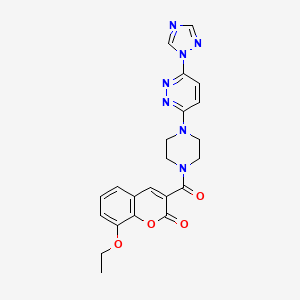
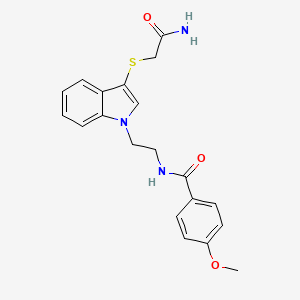
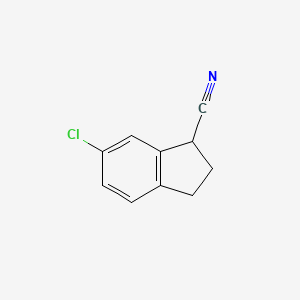

![4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748295.png)

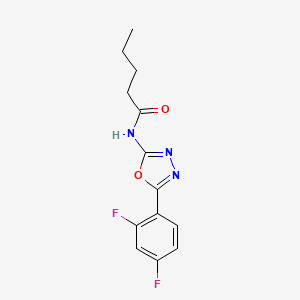
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2748304.png)
![N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748306.png)
![N-benzyl-3-(4-chlorophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2748307.png)

